N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide
Description
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide is a quinoline-based small molecule characterized by a 4-ethoxy group, a 2-(4-methoxyphenyl) substituent, and a 3-methoxybenzamide moiety at position 6 of the quinoline core. The methoxy and ethoxy substituents likely enhance solubility compared to purely lipophilic analogs, while the aromatic systems (quinoline and benzamide) provide π-π stacking interactions critical for binding to biological targets.
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-8-11-20(30-2)12-9-17)28-23-13-10-19(15-22(23)25)27-26(29)18-6-5-7-21(14-18)31-3/h5-16H,4H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQHUSJNNIZLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including quinoline-based enamide derivatives, benzothiazole-containing benzamides, and triazole-linked benzamides. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on formula (C₂₆H₂₆N₂O₅).
Substituent Effects on Pharmacokinetics and Binding
- Methoxy Groups : The target compound’s 3-methoxybenzamide and 4-methoxyphenyl groups likely improve aqueous solubility compared to halogenated analogs (e.g., chloro/fluoro derivatives in ), which exhibit higher lipophilicity (logP ~4.68 in vs. estimated logP ~3.5 for the target).
- Quinoline vs. Benzothiazole Core: The quinoline scaffold in the target compound enables planar interactions with kinase ATP-binding pockets, whereas benzothiazole derivatives (e.g., ) may target DNA or tubulin due to their rigid heterocyclic structure.
- Halogen vs. Alkoxy Substituents : Chloro/fluoro substituents in enhance target binding via hydrophobic interactions but may reduce solubility. In contrast, ethoxy and methoxy groups in the target compound balance lipophilicity and solubility.
Patent-Based Analogs and Therapeutic Potential
Compounds from patents share the (3-cyano-4-aryl-aminoquinolin-6-yl)enamide backbone, suggesting a common mechanism as kinase inhibitors. For example:
- The (S,E)-enamide derivatives in (MW 540–598) feature tetrahydrofuran-3-yl-oxy groups, which may enhance metabolic stability compared to the target compound’s ethoxy group.
Limitations in Direct Activity Comparisons
While structural similarities imply overlapping biological targets, direct efficacy comparisons are hindered by the absence of explicit activity data for the target compound in the provided evidence. For instance:
- The benzothiazole derivative has demonstrated antimicrobial activity in related studies, but its bromo substituent may limit bioavailability compared to the target’s methoxy groups.
Notes
Data Gaps : The evidence lacks explicit IC₅₀ values or kinase selectivity profiles for the target compound, necessitating reliance on structural analogies.
Structural Diversity: The methoxybenzamide moiety is conserved across multiple analogs (e.g., ), but core heterocycles (quinoline vs. triazole vs. benzothiazole) dictate divergent therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
